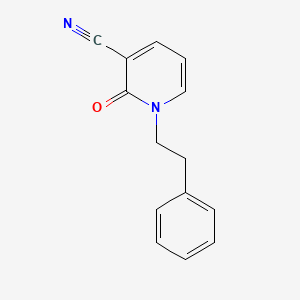![molecular formula C15H13NO B7848577 6-Methoxy-2'-methyl-[1,1'-biphenyl]-3-carbonitrile](/img/structure/B7848577.png)
6-Methoxy-2'-methyl-[1,1'-biphenyl]-3-carbonitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6-Methoxy-2’-methyl-[1,1’-biphenyl]-3-carbonitrile is an organic compound that belongs to the biphenyl family Biphenyl compounds are characterized by two benzene rings connected by a single bond This particular compound features a methoxy group (-OCH₃) at the 6-position, a methyl group (-CH₃) at the 2’-position, and a carbonitrile group (-CN) at the 3-position
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-Methoxy-2’-methyl-[1,1’-biphenyl]-3-carbonitrile can be achieved through several methods, including:
Suzuki-Miyaura Coupling: This method involves the coupling of an aryl halide with an arylboronic acid in the presence of a palladium catalyst and a base.
Ullmann Reaction: This classical method involves the coupling of aryl halides in the presence of copper catalysts.
Industrial Production Methods
Industrial production of biphenyl compounds often relies on scalable and efficient synthetic routes. The Suzuki-Miyaura coupling is favored due to its mild reaction conditions and high yields. The use of palladium catalysts and boronic acids makes this method suitable for large-scale production .
化学反応の分析
Types of Reactions
6-Methoxy-2’-methyl-[1,1’-biphenyl]-3-carbonitrile undergoes various chemical reactions, including:
Electrophilic Substitution: The biphenyl core can undergo electrophilic substitution reactions similar to benzene.
Oxidation and Reduction: The methoxy and methyl groups can be oxidized or reduced under appropriate conditions.
Substitution Reactions: The carbonitrile group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Palladium Catalysts: Used in coupling reactions such as Suzuki-Miyaura.
Copper Catalysts: Employed in Ullmann reactions.
Strong Acids and Bases: Utilized in electrophilic and nucleophilic substitution reactions.
Major Products
Phenol Derivatives: Formed by demethylation of the methoxy group.
Substituted Biphenyls: Resulting from electrophilic substitution reactions.
科学的研究の応用
6-Methoxy-2’-methyl-[1,1’-biphenyl]-3-carbonitrile has several applications in scientific research:
Medicinal Chemistry: Biphenyl derivatives are explored for their potential as pharmaceutical agents.
Material Science: Used in the development of organic light-emitting diodes (OLEDs) and liquid crystals due to their unique electronic properties.
Agriculture: Employed in the synthesis of agrochemicals and pesticides.
作用機序
The mechanism of action of 6-Methoxy-2’-methyl-[1,1’-biphenyl]-3-carbonitrile depends on its specific application:
Biological Activity: In medicinal chemistry, the compound may interact with specific molecular targets such as enzymes or receptors.
Electronic Properties: In material science, the biphenyl core contributes to the compound’s electronic properties, making it suitable for use in OLEDs and other electronic devices.
類似化合物との比較
Similar Compounds
6-Methoxy-2-methylbiphenyl: Lacks the carbonitrile group, which may affect its reactivity and applications.
2’-Methyl-[1,1’-biphenyl]-3-carbonitrile: Lacks the methoxy group, which can influence its electronic properties and biological activity.
特性
IUPAC Name |
4-methoxy-3-(2-methylphenyl)benzonitrile |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13NO/c1-11-5-3-4-6-13(11)14-9-12(10-16)7-8-15(14)17-2/h3-9H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UXBBJHAADLHYGP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C2=C(C=CC(=C2)C#N)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[2-(2-hydroxyethoxy)ethyl]-4-methyl-2-(phenoxymethyl)-1,3-thiazole-5-carboxamide](/img/structure/B7848510.png)
![5-Methyl-4-oxo-3-[2-oxo-2-(oxolan-2-ylmethylamino)ethyl]thieno[2,3-d]pyrimidine-6-carboxamide](/img/structure/B7848511.png)
![2-(2,5,6-Trimethyl-4-oxothieno[2,3-d]pyrimidin-3-yl)acetonitrile](/img/structure/B7848516.png)







![6-Methoxy-4'-methyl-[1,1'-biphenyl]-3-carbonitrile](/img/structure/B7848592.png)

![2,2'-[(4-Methoxybenzyl)imino]diethanol](/img/structure/B7848608.png)
